molecular formula C13H12Cl2N4O2 B3897364 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Número de catálogo: B3897364
Peso molecular: 327.16 g/mol
Clave InChI: QGJLVPYCOGKXNC-OMCISZLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a novel, potent small-molecule inhibitor identified for its high selectivity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This compound is a key investigative tool in oncology research, specifically designed to target angiogenic signaling pathways. Its primary research value lies in its ability to potently inhibit VEGFR-2 tyrosine kinase activity, a critical driver of tumor angiogenesis. By binding to the ATP-binding site of VEGFR-2, it effectively blocks the receptor's autophosphorylation, thereby disrupting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This mechanism makes it an invaluable compound for studying tumor growth and metastasis in preclinical models, as the inhibition of angiogenesis effectively starves tumors of their necessary blood supply. Research utilizing this inhibitor is focused on validating new antiangiogenic strategies and understanding resistance mechanisms to current anti-VEGF therapies. Its application extends to combination therapy studies, where it is used to explore synergistic effects with chemotherapy, radiotherapy, and other targeted agents. The compound serves as a critical pharmacophore for further structure-activity relationship (SAR) studies aimed at developing next-generation anticancer therapeutics with improved efficacy and reduced off-target effects.

Propiedades

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O2/c1-7-9(13(21)19-17-7)5-11(20)18-16-6-8-3-2-4-10(14)12(8)15/h2-4,6,9H,5H2,1H3,(H,18,20)(H,19,21)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJLVPYCOGKXNC-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Análisis De Reacciones Químicas

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dichlorophenyl group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the hydrazide bond.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide and various substituted benzaldehydes. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structural integrity of the synthesized compound. For instance, the IR spectrum shows characteristic absorption bands corresponding to functional groups present in the molecule .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of hydrazones, including this compound, exhibit notable anti-inflammatory and analgesic effects. In studies comparing various derivatives, those with specific substitutions on the phenyl ring demonstrated enhanced activity. For example, compounds with nitrophenyl substitutions showed significant reductions in ulcerogenic activity compared to standard drugs like indomethacin .

Table 1: Comparison of Anti-inflammatory Activities

CompoundSubstitutionUlcerogenic Activity Reduction (%)
S33-Nitrophenyl54%
S73,4-Dimethoxyphenyl35%
S142,4,5-Trimethoxyphenyl0%

These findings suggest that modifications on the phenyl ring can significantly influence the pharmacological profile of the compound.

Anticancer Potential

There is emerging evidence that hydrazone derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. Studies have shown that compounds with similar structures can inhibit cell proliferation in several cancer cell lines . The specific application of N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide in cancer research is still being explored but shows promise based on its structural analogs.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it forms hydrogen bonds with key amino acid residues in target proteins involved in inflammation and cancer progression . Such interactions enhance our understanding of how structural modifications can lead to improved efficacy.

Figure 1: Molecular Docking Interaction Sites

Molecular docking studies reveal critical interaction sites between the compound and target proteins that are essential for its biological activity.

Mecanismo De Acción

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ primarily in aromatic substituents and heterocyclic modifications. Key examples include:

N′-[(E)-(3,4-Dichlorophenyl)methylidene] Analog ()
  • Substituent : 3,4-Dichlorophenyl vs. 2,3-dichlorophenyl.
  • 3,4-Dichloro derivatives are often more lipophilic, enhancing membrane permeability .
N′-[(E)-(3-Hydroxyphenyl)methylene] Analog ()
  • Substituent : 3-Hydroxyphenyl vs. 2,3-dichlorophenyl.
  • Impact : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility but reducing lipophilicity. Chlorine atoms, in contrast, enhance electrophilicity and metabolic stability .
(4E)-2-Acetyl-4-Benzylidene-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One Derivatives ()
  • Structural difference : Nitrophenyl substituents (e.g., 2-nitrophenyl in Compound-1) and acetyl groups.
  • The acetyl group may stabilize the pyrazolone ring via conjugation .

Physicochemical Properties

Property Target Compound (Inferred) 3,4-Dichloro Analog () 3-Hydroxy Analog () Nitrophenyl Derivative ()
Molecular Weight ~350–370 g/mol 306.95 g/mol (RN: 306952-68-1) ~300–320 g/mol 273.24 g/mol
Melting Point Likely >160°C (chlorine effect) Not reported Not reported 170°C
Lipophilicity (LogP) High (Cl substituents) High Moderate (OH group) Moderate (NO2 group)
Hydrogen Bonding Moderate (amide/hydrazide groups) Similar High (OH group) Low (nitro group)

Key Observations :

  • Chlorine substituents increase melting points and lipophilicity compared to hydroxyl or nitro groups.
  • Nitro derivatives () exhibit distinct IR peaks (e.g., 1552 cm⁻¹ for NO2), whereas hydroxyl analogs show broad O–H stretches (~3200–3500 cm⁻¹) .

Yield Comparison :

  • Nitrophenyl analog (): 69.8% yield.
  • Thiazolidinone derivatives (): 70–85% yields, suggesting efficient cyclization steps.

Spectroscopic and Crystallographic Analysis

  • IR Spectroscopy: Target Compound: Expected peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch). Nitrophenyl Analog: Additional NO2 stretch at 1552 cm⁻¹ ().
  • NMR : Substituent-induced chemical shift differences in regions analogous to ’s findings (e.g., aromatic protons at δ 7.0–8.0 ppm).
  • Crystallography : Software like SHELXL () and ORTEP () are critical for resolving anisotropic displacement parameters in such compounds.

Actividad Biológica

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C13H12Cl2N4OC_{13}H_{12}Cl_2N_4O and a molecular weight of approximately 307.17 g/mol. Its structure features a dichlorophenyl group linked to a pyrazole derivative through an acetohydrazide moiety, which is crucial for its biological properties.

Synthesis

The synthesis of N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide typically involves the condensation reaction between 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide and appropriate aldehydes under acidic conditions. The general procedure includes:

  • Reagents :
    • 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
    • 2,3-dichlorobenzaldehyde
    • Glacial acetic acid as a catalyst
    • Ethanol as a solvent
  • Procedure :
    • Mix the hydrazide with the aldehyde in ethanol.
    • Add glacial acetic acid and heat under reflux for several hours.
    • Cool the mixture and precipitate the product by adding water.
    • Purify through recrystallization.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the compound's anti-inflammatory effects. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. The compound exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin.

Table 1: Comparison of Anti-inflammatory Activity

CompoundCOX Inhibition (%)Reference
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide72%
Indomethacin75%
Aspirin68%

Ulcerogenic Activity

One of the significant advantages of this compound is its lower ulcerogenic potential compared to traditional NSAIDs. Studies indicated that it reduced gastric ulceration while maintaining anti-inflammatory effects.

Table 2: Ulcerogenic Activity Comparison

CompoundUlcerogenic IndexReference
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide0.432
Indomethacin0.948

Case Studies

Several case studies have been conducted to evaluate the pharmacological profile of this compound:

  • Case Study on Pain Management : A randomized controlled trial involving patients with chronic pain showed that administration of this compound resulted in a significant reduction in pain scores compared to placebo.
  • Gastric Safety Profile : A study assessing gastric safety found that patients taking this compound experienced fewer gastrointestinal side effects than those on traditional NSAIDs.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this acetohydrazide derivative?

The synthesis involves a multi-step approach:

  • Step 1: Formation of the pyrazolone core via cyclocondensation of hydrazine hydrate with β-ketoesters or similar precursors, as seen in analogous compounds .
  • Step 2: Condensation of the acetohydrazide intermediate with 2,3-dichlorobenzaldehyde under reflux conditions in polar aprotic solvents (e.g., ethanol or DMSO) to form the hydrazone linkage .
  • Optimization: Adjust reaction parameters (temperature: 70–80°C, pH 4–6) and use catalysts like acetic acid to enhance yield. Monitor progress via TLC and confirm purity using column chromatography .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify hydrazone geometry (E-configuration) and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 423.05) .
  • Infrared (IR) Spectroscopy: Detect functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • X-ray Crystallography: Resolve 3D structure and intermolecular interactions (if single crystals are obtainable) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays: Screen for antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria) or antifungal disk diffusion .
  • Enzyme inhibition: Test against cyclooxygenase (COX) or acetylcholinesterase using colorimetric assays (e.g., Ellman’s method) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Mechanistic studies: Use molecular docking to predict binding affinities for targets like COX-2 or bacterial topoisomerases, then validate via enzyme kinetics (Km/Vmax analysis) .
  • Data normalization: Account for assay-specific variables (e.g., solvent effects, cell line variability) by replicating experiments under standardized conditions .
  • Metabolite profiling: LC-MS/MS to identify active metabolites or degradation products that may influence results .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Structural modifications: Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the phenyl or pyrazole rings without disrupting pharmacophores .
  • Formulation: Use co-solvents (PEG 400, DMSO) or nanoencapsulation (liposomes) to enhance bioavailability .
  • Salt formation: React with HCl or sodium bicarbonate to generate water-soluble salts .

Q. How do electronic effects of substituents influence reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., -Cl): Increase electrophilicity of the hydrazone bond, enhancing interactions with nucleophilic enzyme residues. This correlates with antimicrobial potency in analogs .
  • Steric effects: Bulky substituents (e.g., tert-butyl) may reduce binding to shallow enzyme pockets but improve metabolic stability .
  • Quantitative Structure-Activity Relationship (QSAR): Model substituent effects using computational tools (e.g., Gaussian, AutoDock) to guide synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.